![molecular formula C6H5NO2 B1296277 5-Hydroxypicolinaldehyde CAS No. 31191-08-9](/img/structure/B1296277.png)
5-Hydroxypicolinaldehyde
Overview
Description
5-Hydroxypicolinaldehyde is a chemical compound that is related to the picolinic acid family. It is characterized by the presence of a hydroxy group and an aldehyde functional group attached to a pyridine ring. This structure is a key intermediate in the synthesis of various compounds with potential biological activities, such as antihypertensive agents .
Synthesis Analysis
The synthesis of compounds related to this compound involves various chemical reactions. For instance, 5-haloalkyl or 5-branched alkyl picolinic acids, which are inhibitors of dopamine β-hydroxylase, were synthesized using methods that include the reaction of 2-methyl-5-ethynyl pyridine with alkyl dihalide followed by hydrogenation . Additionally, 5-tert-butyl-2-hydroxy-benzaldehyde, which shares a similar hydroxy-benzaldehyde moiety, was synthesized via hydroformylation catalyzed by magnesium methoxide .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is characterized by the presence of substituents on the pyridine ring which can significantly affect their chemical properties and biological activities. For example, the introduction of a trifluoromethyl group to the omega-position of a 5-n-butoxy group resulted in enhanced antihypertensive activity .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is influenced by the functional groups present on the pyridine ring. In the case of 5-alkoxymethyl-8-hydroxyquinoline derivatives, the presence of alkoxymethyl groups was crucial for their application as corrosion inhibitors for carbon steel . The synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines also demonstrates the potential for complex chemical transformations involving related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are determined by their molecular structure. For instance, the partition coefficient (log P) of ester derivatives of this compound was found to correlate with their antihypertensive activities, indicating that higher lipophilicity may lead to higher activity . The corrosion inhibition performance of 5-alkoxymethyl-8-hydroxyquinoline derivatives was evaluated using various techniques, and their adsorption on carbon steel surfaces followed the Langmuir adsorption isotherm .
Scientific Research Applications
Synthesis and Chemical Reactions
5-Hydroxypicolinaldehyde serves as an intermediate in various chemical syntheses. One notable application is in the reaction of 5-aryloxazolidines with arylmagnesium bromides, leading to the formation of N-benzyl-β-hydroxyphenethylamines. These compounds are crucial starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines, which are synthesized through a subsequent acid-catalyzed cyclization process. This pathway exemplifies the role of this compound derivatives in facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Moshkin & Sosnovskikh, 2013).
Catalysis and Green Chemistry
In the context of catalysis and sustainable chemical processes, derivatives of this compound, such as 5-hydroxymethyl-2-furaldehyde (HMF), are pivotal. HMF is recognized for its role in the dehydration of fructose and inulin, optimized using aqueous mediums, high substrate concentrations, and microwave heating. The catalyst, Amberlyst-70, showcased remarkable activity and recyclability in this process, achieving HMF yields up to 46 mol%, marking a significant advancement in green chemistry and the valorization of biomass-derived intermediates (Antonetti et al., 2017).
Environmental Degradation Studies
This compound derivatives are also involved in environmental degradation studies, particularly in the microbial metabolism of pyridine derivatives. A study on Alcaligenes faecalis JQ135 revealed a novel degradation mechanism for pyridine derivatives, including 5-hydroxypicolinic acid (5HPA), a related compound. The identified monocomponent FAD-dependent monooxygenase HpaM catalyzed the ortho decarboxylative hydroxylation of 5HPA, contributing to our understanding of microbial pathways for the degradation of environmental pollutants (Qiu et al., 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as thiosemicarbazones, have been found to interact with iron metabolism
Mode of Action
It is suggested that it may have iron-chelating properties . This means that it can bind to iron ions, potentially disrupting processes that rely on these ions. The exact interaction with its targets and the resulting changes are still under investigation.
properties
IUPAC Name |
5-hydroxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-6(9)3-7-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODMUBHOXGNNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299068 | |
Record name | 5-hydroxypicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31191-08-9 | |
Record name | 31191-08-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxypicolinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q & A
Q1: How does the structure of 5-HP relate to its activity as an anticancer agent?
A1: The structure-activity relationship (SAR) of 5-HP and its analogs has been a subject of investigation. [] Researchers have explored how modifications to the thiosemicarbazone moiety and the aromatic ring can influence the compound's interaction with its target and affect its potency and selectivity. [] This information is crucial for developing more effective and targeted anticancer agents.
Q2: How does 5-HP interact with the ABCG2 transporter protein?
A2: Research has identified 5-HP as a novel substrate for the ABCG2 transporter protein. [] This transporter protein, often found overexpressed in drug-resistant cancer cells, plays a crucial role in mediating drug efflux, thereby reducing intracellular drug concentration and contributing to drug resistance. [] The identification of 5-HP as an ABCG2 substrate has implications for understanding its pharmacokinetic properties and potential for overcoming drug resistance. []
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